(4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thiophene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of butane-2,3-dione with elemental sulfur.
Methylation: The thiophene ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: Finally, the benzylated piperazine and the methylated thiophene are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or thiophene derivatives.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound in biological assays to study receptor-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(4-chlorophenyl)methanone
- (4-Benzylpiperazin-1-yl)(4-methylphenyl)methanone
- (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanone
Uniqueness
(4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone is unique due to the presence of both a piperazine and a thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4,5-dimethylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-15(2)22-13-17(14)18(21)20-10-8-19(9-11-20)12-16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFWKNXUPOAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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